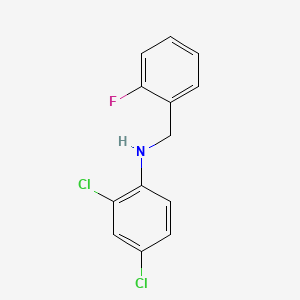

2,4-Dichloro-N-(2-fluorobenzyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2FN |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

2,4-dichloro-N-[(2-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H10Cl2FN/c14-10-5-6-13(11(15)7-10)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2 |

InChI Key |

UPUYFYHGJDQXMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Cl)Cl)F |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Cl)Cl)F |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Oxidative Reactivity of N-Substituted Anilines

The oxidative behavior of N-substituted anilines, including structures analogous to 2,4-Dichloro-N-(2-fluorobenzyl)aniline, is a complex process governed by both electronic and steric factors. Oxidation can occur at the nitrogen atom or the aromatic nucleus, leading to a variety of products through distinct mechanistic pathways.

The electrochemical oxidation of aniline (B41778) and its derivatives is initiated by the loss of one electron from the nitrogen atom, forming a radical cation intermediate. nih.gov This initial step is a common feature in the anodic oxidation of these compounds. nih.gov The stability and subsequent reaction pathways of this radical cation are influenced by the substitution pattern on the nitrogen and the aromatic ring, as well as the reaction medium. nih.govacs.org

Computational studies on substituted anilines indicate that the one-electron oxidation potential is strongly correlated with properties such as the energy of the highest occupied molecular orbital (HOMO) and the pKa of the compound. rsc.org Upon oxidation, the geometry at the nitrogen atom changes from pyramidal in the neutral aniline to planar in the radical cation, facilitating conjugation of the nitrogen lone pair with the aromatic ring. umn.edu

The generated cation radical can undergo several transformations. One common pathway is dimerization through tail-to-tail coupling, which, after the loss of protons, yields substituted benzidine (B372746) derivatives. acs.org Alternatively, head-to-tail coupling of the cation radical with a neutral parent molecule can lead to the formation of diphenylamine (B1679370) derivatives. acs.org The distribution between these products is influenced by factors such as the steric bulk of N-alkyl groups, reactant concentration, and the basicity of the solution. acs.org

| Intermediate/Product | Formation Pathway | Influencing Factors |

| Cation Radical | Initial 1-electron oxidation at the nitrogen atom. nih.gov | Applied potential, electronic properties of substituents. rsc.org |

| Benzidine Derivatives | Tail-to-tail coupling of two cation radicals. acs.org | Favored in strong acid solutions. acs.org |

| Diphenylamine Derivatives | Head-to-tail coupling of a cation radical and a neutral molecule. acs.org | Steric hindrance on nitrogen, favored in nonaqueous media. acs.org |

| p-Benzoquinone | Hydrolysis of diphenylamine-diimine intermediates in aqueous solutions. acs.org | Presence of water, electrolysis conditions. acs.org |

This table summarizes the key intermediates and products formed during the electrochemical oxidation of N-substituted anilines.

Chemical oxidation of N-substituted anilines can be achieved using various oxidizing agents, leading to a range of products depending on the specific reagents and reaction conditions. Metalloenzymes and their synthetic mimics are known to catalyze the oxidation of N,N-dialkylamines. mdpi.com For instance, non-heme manganese(II) complexes can catalyze the oxidative demethylation of N,N-dimethylanilines using oxidants like peracetic acid (PAA) and meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The primary product of this reaction is typically the N-dealkylated amine (e.g., N-methylaniline from N,N-dimethylaniline), with further oxidation sometimes yielding formanilide (B94145) derivatives. mdpi.comresearchgate.net The reaction mechanism is proposed to involve an electrophilic high-valent metal-oxo intermediate. researchgate.net

Another chemical oxidation pathway involves the use of peroxy acids. For example, primary amines such as 2,6-difluoroaniline (B139000) can be oxidized by peroxybenzoic acid in chloroform (B151607) to yield the corresponding nitroso compounds. rsc.org This indicates that the nitrogen atom is susceptible to oxidation, which can lead to various nitrogen-oxygenated products.

Oxidative N-dealkylation is a significant metabolic pathway for many xenobiotics containing tertiary amine functionalities. mdpi.com In biological systems, enzymes like cytochrome P450 catalyze these reactions. nih.gov The mechanism of P450-catalyzed N-dealkylation of N,N-dialkylamines is favored to proceed through a one-electron transfer pathway, forming an aminium radical intermediate. nih.gov This process ultimately leads to the cleavage of the carbon-nitrogen bond, releasing an aldehyde and the corresponding secondary amine. mdpi.com For a compound like this compound, this pathway would result in the formation of 2,4-dichloroaniline (B164938) and 2-fluorobenzaldehyde (B47322).

Nitrone metabolites can also be formed from the oxidation of N-substituted anilines. The formation of nitrones often proceeds through the oxidation of a secondary amine to the corresponding hydroxylamine (B1172632), which is then further oxidized or condensed with an aldehyde. nih.govmdpi.com A general method for synthesizing nitrones involves the direct oxidation of secondary amines using an oxidant like Oxone in a biphasic medium. organic-chemistry.org In the context of aniline metabolism, phenylhydroxylamine is a known metabolite that can be further oxidized. nih.gov Such hydroxylamine intermediates are key precursors for the in-situ formation of nitrones. nih.govmdpi.com

| Reaction Type | Key Intermediate | Products | Relevance to this compound |

| Oxidative N-Dealkylation | Aminium Radical nih.gov | 2,4-dichloroaniline, 2-fluorobenzaldehyde | Cleavage of the N-benzyl bond. mdpi.comnih.gov |

| Nitrone Formation | N-hydroxylamine nih.govmdpi.com | C-(2,4-dichlorophenyl)-N-(2-fluorobenzyl)nitrone | Oxidation of the secondary amine functionality. |

This table outlines the potential oxidative transformation pathways leading to dealkylation products and nitrone metabolites.

Nucleophilic Substitution Reactions Involving Aromatic Halogen Substituents

The chlorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The reaction is completed by the departure of the leaving group, restoring aromaticity. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the intermediate. youtube.com

In chloroanilines, the amino group is an activating group for electrophilic substitution and a deactivating group for nucleophilic substitution. However, substitution can still occur under appropriate conditions. Studies on related compounds provide insight into the potential regioselectivity of such reactions. For instance, in the reaction of 2,4-dichloroacetanilide (B1585602) with potassium phenyl thiolate, substitution occurs preferentially at the 2-position (ortho to the N-acetyl group), yielding the 4-chloro-2-(phenylthio)anilide. lookchem.com This suggests that the substituent on the nitrogen can influence the relative reactivity of the two chlorine atoms. Similarly, in the synthesis of 4-aminoquinazoline from 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines occurs selectively at the 4-position. nih.gov The reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline derivatives also proceeds via an addition-elimination mechanism, demonstrating the feasibility of anilino-dechlorination. researchgate.net

| Substrate Example | Nucleophile | Position of Substitution | Reference |

| 2,4-Dichloroacetanilide | Potassium phenyl thiolate | C-2 (ortho to amide) | lookchem.com |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | C-4 | nih.gov |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | C-4 | researchgate.net |

This interactive data table shows examples of regioselectivity in nucleophilic aromatic substitution reactions on polychlorinated aromatic compounds.

Cyclization and Heterocyclic Synthesis Utilizing this compound Derivatives

Derivatives of dichloroanilines are valuable precursors for the synthesis of various heterocyclic systems. Through reactions involving the amine functionality or the aromatic halogen substituents, complex molecular frameworks can be constructed.

Schiff bases, characterized by an azomethine or imine group (-C=N-), are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. jetir.orgresearchgate.net This reaction typically involves acid catalysis and results in the elimination of a water molecule. researchgate.netfud.edu.ng

Dichloroaniline precursors, such as 2,4-dichloroaniline, serve as the amine component in these syntheses. For example, 2,4-dichloroaniline has been condensed with acetophenone (B1666503) to form the corresponding Schiff base. Similarly, various substituted dichlorobenzaldehydes have been reacted with dapsone (B1669823) to create complex Schiff base derivatives. researchgate.net The formation of the imine bond is a robust and versatile reaction, making it a fundamental step in the synthesis of numerous ligands used in coordination chemistry and compounds with diverse biological activities. jetir.orgresearchgate.net

| Amine Precursor | Carbonyl Compound | Resulting Schiff Base Structure |

| p-Chloroaniline | m-Nitrobenzaldehyde | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline jetir.org |

| 2,4-dichloroaniline | Acetophenone | N-(1-phenylethylidene)-2,4-dichloroaniline |

| 3,5-dichloroaniline | 2,4-dihydroxybenzaldehyde | Schiff base ligand L2 researchgate.net |

This table provides examples of Schiff bases synthesized from chloroaniline precursors and various carbonyl compounds.

Synthesis of Seven-membered Heterocyclic Derivatives (e.g., 1,3-oxazepine)

The synthesis of 1,3-oxazepine derivatives, which are seven-membered heterocyclic compounds containing oxygen and nitrogen, is an area of significant interest in organic chemistry. A common synthetic route involves the cycloaddition reaction of a Schiff base (imine) with a suitable anhydride (B1165640), such as maleic or phthalic anhydride. jmchemsci.comresearchgate.netijnc.irresearchgate.net Typically, this involves reacting an aniline derivative with an aldehyde to form the imine, which is then subjected to a [2+5] cycloaddition with the anhydride in a solvent like dry benzene (B151609). researchgate.net

Despite the existence of these general methodologies for synthesizing 1,3-oxazepines from various anilines, a search of chemical databases and research articles did not yield any specific instances where this compound was used as the starting material for such transformations.

Assembly of Triazine and Quinoline (B57606) Scaffolds Incorporating Aniline Moieties

Triazine Scaffolds: 1,3,5-Triazines are symmetrical six-membered heterocycles containing three nitrogen atoms. A primary method for their synthesis involves the reaction of an amine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be substituted sequentially by various nucleophiles, including anilines, allowing for the controlled assembly of mono-, di-, or tri-substituted triazine derivatives. researchgate.netmdpi.com Microwave-assisted, one-pot, three-component reactions of cyanoguanidine, aromatic aldehydes, and arylamines have also been developed for synthesizing 1,3,5-triazine-2,4-diamine (B193344) scaffolds. nih.gov

Quinoline Scaffolds: The quinoline ring system is another vital heterocyclic motif in drug discovery. Classic named reactions for its synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often utilize aniline derivatives as key starting materials. nih.gov More modern approaches include metal-free, one-pot protocols using aryl amines and acetylenedicarboxylates catalyzed by molecular iodine, or palladium-catalyzed cross-coupling reactions to build substituted quinoline cores. nih.govrsc.org

While these methods are broadly applicable to a range of aniline derivatives, no published research specifically documents the use of this compound in the assembly of either triazine or quinoline scaffolds.

Catalytic Approaches in Aniline Reactivity and Derivatization

The derivatization of anilines using catalytic methods is a cornerstone of modern synthetic chemistry. Techniques such as visible-light photoredox catalysis have been employed for reactions like the perfluoroalkylation of free anilines, where an excited photocatalyst initiates a radical reaction pathway. conicet.gov.ar These methods are valued for their mild conditions and functional group tolerance.

While these catalytic approaches are powerful tools for modifying a wide array of aniline substrates, the scientific literature does not provide specific studies or data on the catalytic reactivity and derivatization of this compound. Therefore, no detailed research findings or data tables on its specific catalytic transformations can be presented.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling of Substituted Anilines

Correlation of Molecular Descriptors with Derived Activities

In the realm of QSAR, molecular descriptors are numerical values that characterize the properties of a molecule. For substituted anilines, key descriptors include electronic, steric, and hydrophobic parameters. Studies have shown that the toxicity and other biological activities of substituted anilines can be correlated with descriptors such as the Hammett sigma constant (σ), the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), and the energy of the Highest Occupied Molecular Orbital (E(HOMO)). nih.govresearchgate.net

The Hammett sigma constant quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. For 2,4-Dichloro-N-(2-fluorobenzyl)aniline, the two chlorine atoms are electron-withdrawing, which influences the electron density of the aniline (B41778) ring. E(LUMO) and E(HOMO) are quantum chemical parameters that relate to a molecule's ability to accept or donate electrons, respectively. nih.govthaiscience.info A lower E(LUMO) value generally indicates a better electron acceptor, while a higher E(HOMO) value suggests a better electron donor. nih.gov QSAR models have demonstrated that the toxicity of some anilines increases with a greater capacity for hydrogen bond donation from the amino group. nih.govresearchgate.net

Table 1: Correlation of Molecular Descriptors with Aniline Derivative Activity

| Molecular Descriptor | Property Represented | Impact on Activity |

| Hammett sigma constant (σ) | Electronic effect of substituents | Correlates with toxic potency; electron-withdrawing groups often increase toxicity. nih.govresearchgate.net |

| E(LUMO) | Electron accepting ability | Lower values can correlate with increased activity or toxicity. nih.govresearchgate.net |

| E(HOMO) | Electron donating ability | Higher values can influence interactions and activity. nih.govresearchgate.net |

Influence of Halogen Substitution Patterns on Electronic and Steric Effects

The presence and position of halogen atoms on the aniline ring are critical determinants of the molecule's electronic and steric properties. In this compound, the dichloro substitution on the aniline ring and the fluoro substitution on the benzyl (B1604629) ring significantly impact its reactivity and interaction potential.

Sterically, the presence of substituents, particularly at the ortho position (like the chlorine at position 2), can influence the conformation of the molecule and its ability to fit into a binding site. nih.gov The fluorine atom on the benzyl ring also contributes to the electronic properties of that ring and can participate in specific non-covalent interactions. researchgate.net

Impact of N-Benzyl Substitution on Molecular Conformation and Receptor Interactions

The N-(2-fluorobenzyl) group introduces significant conformational flexibility to the molecule. The bond between the nitrogen and the benzylic carbon allows for rotation, which can result in different spatial arrangements of the two aromatic rings. This conformation is crucial for how the molecule interacts with biological targets or receptors. rsc.org The presence of the bulky benzyl group can also sterically influence the environment around the nitrogen atom. beilstein-journals.orgnih.gov

Molecular Interactions and Ligand-Target Binding Mechanisms

The biological or chemical activity of this compound is ultimately governed by its interactions with a target molecule. These interactions are predominantly non-covalent in nature.

Analysis of Hydrogen Bonding Contributions in Aniline-Based Systems

Hydrogen bonding is a critical interaction for aniline-containing molecules. researchgate.net The amino group (-NH-) in this compound can act as a hydrogen bond donor. nih.govacs.org The ability of this group to form hydrogen bonds is influenced by the electronic effects of the chloro substituents on the aniline ring. Electron-withdrawing groups can increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. nih.govresearchgate.net

Computational studies on aniline-water complexes have shown that the aniline nitrogen can also act as a hydrogen bond acceptor. physchemres.org In a biological context, the -NH- group could form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a protein's active site, thereby anchoring the ligand in a specific orientation. rsc.org The fluorine atom on the benzyl ring is generally a poor hydrogen bond acceptor.

Investigations into Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces play a significant role in the binding of this compound.

C-H···F Interactions: While fluorine is a weak hydrogen bond acceptor, weak hydrogen bonds involving carbon-bound hydrogens (C-H) and fluorine (C-H···F) can occur and contribute to conformational stability and molecular recognition.

Ring-Ring Stacking (π-π Interactions): The two aromatic rings in the molecule (the dichlorinated aniline ring and the fluorinated benzyl ring) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein. researchgate.netlibretexts.org These interactions, which can be either face-to-face or edge-to-face, are fundamental to the stability of many ligand-protein complexes. nih.gov The electron-deficient character of the fluorinated ring and the electron distribution on the dichlorinated ring will influence the nature and strength of these stacking interactions. nih.gov

Table 2: Non-Covalent Interactions in Aniline-Based Systems

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Interaction between an H-atom on an electronegative atom (N) and another electronegative atom. | The N-H group acts as a hydrogen bond donor. nih.govacs.org |

| C-H···F Interactions | Weak hydrogen bond between a C-H bond and a fluorine atom. | May contribute to conformational stability. |

| π-π Stacking | Attraction between aromatic rings. | Interactions between the molecule's two rings and aromatic residues in a binding site. researchgate.netlibretexts.org |

Understanding Interaction with Biological Systems (e.g., mitochondrial membranes) at a Mechanistic Level

While direct studies on the interaction of this compound with mitochondrial membranes are not extensively detailed in available research, the behavior of related chloroanilines provides a basis for understanding potential mechanisms. Chloroanilines are known to interact with biological membranes, and their toxicity often correlates with the degree of chlorine substitution. researchgate.net These interactions can impair membrane integrity and function. researchgate.net

The mechanism of action for many chloroanilines is reported as polar narcosis, which involves nonspecific disruption of membrane structure and functions. researchgate.net For a compound like this compound, its lipophilicity, influenced by the dichloro- and fluoro-substituted benzyl groups, would facilitate its partitioning into the lipid bilayer of mitochondrial membranes. This insertion can alter the physicochemical properties of the membrane, such as fluidity and permeability.

Enzymatic Biotransformation and Detoxification Pathways

The metabolic fate of N-benzylanilines is primarily determined by enzymatic processes in the liver. These pathways are crucial for the detoxification and elimination of the compound from the body.

Studies on Malonyl-CoA:3,4-Dichloroaniline (B118046) N-Malonyltransferase Activity

N-malonylation represents a detoxification pathway for aromatic amines in certain organisms, although it is more commonly studied in plants than in mammals. This process involves the conjugation of malonic acid, from its activated form malonyl-CoA, to the amino group of a xenobiotic. Malonyl-CoA is a key metabolic intermediate, serving as a precursor for fatty acid synthesis and as a regulator of fatty acid oxidation. nih.govtaylorandfrancis.com The enzyme responsible, N-malonyltransferase, facilitates this conjugation, rendering the amine more water-soluble and facilitating its excretion.

While specific studies on a malonyltransferase for 3,4-dichloroaniline (a related compound) are not prominently featured in the available literature, the process of N-acylation is a known metabolic route for aromatic amines. nih.gov For instance, N-formyl and N-acetyl derivatives of primary aromatic amines have been identified as metabolites in vivo. nih.gov Given that 2,4-dichloroaniline (B164938) would be a metabolite of this compound via N-debenzylation, subsequent conjugation reactions like malonylation could theoretically occur as a detoxification step. The regulation of intracellular malonyl-CoA levels is tightly controlled and linked to the cell's energy status, which could, in turn, influence the rate of such conjugation reactions. nih.gov

Hepatic Microsomal Metabolism and Dealkylation Processes of N-Benzylanilines

The primary site of metabolism for N-benzylanilines is the liver, specifically within the endoplasmic reticulum, where cytochrome P450 (CYP450) enzymes are localized. nih.govtandfonline.com In vitro studies using hepatic microsomes from various species have elucidated the main metabolic pathways for this class of compounds. nih.govtandfonline.comtandfonline.com

The metabolism of N-benzyl-4-substituted anilines proceeds through three major routes:

N-Dealkylation (Debenzylation): This is a major pathway for both secondary and tertiary N-benzylanilines. nih.govnih.govnih.gov The process involves the oxidative removal of the benzyl group, yielding the corresponding primary aniline (e.g., 2,4-dichloroaniline) and a benzaldehyde (B42025) derivative (e.g., 2-fluorobenzaldehyde). mdpi.com This reaction is catalyzed by CYP450 enzymes.

C-Oxidation (Ring Hydroxylation): This pathway involves the hydroxylation of the aromatic rings. nih.govnih.gov For N-benzylanilines, hydroxylation can occur on the aniline ring, often at the para-position, leading to phenolic metabolites. nih.gov

N-Oxidation: This process leads to the formation of N-oxides, N-hydroxylamines, or nitrones. tandfonline.comuomustansiriyah.edu.iq N-oxidation is a significant pathway, particularly in species like the hamster, which exhibit high N-oxidase activity. nih.govtandfonline.com The formation of amides from secondary aromatic amines is thought to proceed through an N-hydroxylamine intermediate, which rearranges to an amide. nih.govnih.gov

Significant quantitative and qualitative species differences are observed in the metabolism of N-benzylanilines. For example, N-debenzylation is the primary route in hamsters and mice, while ring hydroxylation is dominant in guinea pigs and rabbits. nih.govtandfonline.com Rats utilize both pathways to a similar extent. nih.govtandfonline.com

| Metabolic Pathway | Description | Primary Products | Key Enzymes | Species Variations |

|---|---|---|---|---|

| N-Dealkylation | Oxidative cleavage of the N-benzyl bond. | Corresponding aniline and benzaldehyde. | Cytochrome P450 (CYP450) | Major route in hamsters and mice. nih.govtandfonline.com |

| C-Oxidation | Hydroxylation of the aromatic rings. | Phenolic metabolites (e.g., N-benzyl-4-aminophenol). tandfonline.com | Cytochrome P450 (CYP450) | Major route in guinea pigs and rabbits. nih.govtandfonline.com |

| N-Oxidation | Oxidation of the nitrogen atom. | N-oxides, N-hydroxylamines, nitrones, amides. tandfonline.com | CYP450, Flavin-containing monooxygenases (FMO) | High activity observed in hamsters. nih.govtandfonline.com |

Investigations into Metabolic Stability of Derivatives

Metabolic stability is a critical parameter in the evaluation of new chemical entities, as it influences their pharmacokinetic profile. researchgate.net For derivatives of this compound, metabolic stability is largely determined by the rate of their biotransformation by hepatic enzymes. High metabolic instability, resulting from rapid clearance by the liver, can lead to low bioavailability and short duration of action.

The structural features of N-benzylaniline derivatives significantly impact their metabolic stability. Key factors include:

Substituents on the Aromatic Rings: The presence, position, and electronic nature of substituents on both the aniline and benzyl rings can alter the molecule's susceptibility to enzymatic attack. For instance, "fluorine-blocking" at a metabolically vulnerable position, such as the para-position of a benzene (B151609) ring, has been shown to increase metabolic half-life in vitro. nih.gov

Steric Hindrance: Bulky groups near the nitrogen atom or on the aromatic rings can sterically hinder the approach of metabolic enzymes, thereby increasing stability.

Lipophilicity: While a certain degree of lipophilicity is required for membrane permeability, very high lipophilicity can lead to increased nonspecific binding and sequestration in adipose tissue, as well as potentially faster metabolism by CYP450 enzymes.

In vitro assays using liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) are standard tools for assessing metabolic stability. researchgate.net These assays measure the rate of disappearance of the parent compound over time, allowing for the calculation of parameters like in vitro half-life (t½) and intrinsic clearance (CLint). These data help in predicting the in vivo hepatic clearance of the compound. researchgate.net Modifying metabolically liable sites is a common strategy to enhance the stability and improve the pharmacokinetic properties of a lead compound. nih.gov

| Structural Feature | Potential Impact on Metabolic Stability | Rationale |

|---|---|---|

| Electron-withdrawing groups (e.g., Cl, F) | May increase or decrease stability | Can deactivate the ring to oxidative attack but may also alter enzyme binding. |

| Electron-donating groups | Generally decrease stability | Activate the aromatic ring, making it more susceptible to electrophilic attack by CYP450s. |

| Steric bulk near metabolic sites | Generally increase stability | Hinders access of the metabolic enzyme to the site of oxidation. nih.gov |

| Blocking of labile positions (e.g., para-fluoro substitution) | Generally increase stability | Prevents hydroxylation at that specific, often preferred, site. nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and stability of 2,4-Dichloro-N-(2-fluorobenzyl)aniline. These calculations provide a detailed picture of how electrons are distributed within the molecule and their corresponding energy levels.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's susceptibility to nucleophilic attack. mdpi.communi.cz

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.communi.cz A small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dichloroaniline (B164938) ring, particularly on the nitrogen atom and the aromatic system. The LUMO is likely distributed over the benzyl (B1604629) ring, influenced by the electron-withdrawing fluorine atom. DFT calculations, such as those performed on similar aniline (B41778) derivatives, can precisely map these orbitals and quantify their energy levels. thaiscience.inforesearchgate.net For instance, studies on related dichlorinated chalcone (B49325) isomers have shown HOMO-LUMO gaps calculated using the B3LYP/6-311G(d,p) method. nih.gov

Interactive Table: Illustrative Frontier Molecular Orbital Energies for Related Aniline Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| p-Aminoaniline | B3LYP/6-311G(d,p) | -4.3713 | 0.2306 | 4.6019 |

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.4621 | -2.5714 | 3.8907 |

| p-Isopropylaniline | B3LYP/6-311G(d,p) | -5.2286 | 0.0682 | 5.2968 |

Note: Data is for illustrative purposes based on analogous compounds to demonstrate typical values obtained from DFT calculations. thaiscience.info This data does not represent this compound.

The distribution of electron density within this compound is uneven due to the presence of electronegative atoms (Cl, F, N). This charge distribution can be analyzed using methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP surface visually represents the electrostatic potential on the electron density surface, identifying regions of positive and negative potential.

Negative regions (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. asianresassoc.orgthaiscience.info For this compound, the MEP would likely show negative potential around the nitrogen, fluorine, and chlorine atoms. The hydrogen atoms of the aromatic rings and the N-H group would exhibit positive potential. asianresassoc.org

Interactive Table: Illustrative Calculated Dipole Moments for Related Aniline Derivatives

| Compound | Method | Dipole Moment (Debye) |

| p-Aminoaniline | B3LYP/6-311G(d,p) | 0.0003 |

| p-Nitroaniline | B3LYP/6-311G(d,p) | 10.0817 |

| p-Isopropylaniline | B3LYP/6-311G(d,p) | 2.4864 |

Note: Data is for illustrative purposes based on analogous compounds. thaiscience.info This data does not represent this compound.

Molecular Modeling for Conformation and Stereochemical Analysis

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to rotation around its single bonds, particularly the C-N and C-C bonds of the benzyl bridge. Molecular modeling techniques are used to explore the potential energy surface of the molecule to identify the most stable conformations (global and local minima).

Conformational analysis involves systematically rotating key dihedral angles and calculating the corresponding energy to find the lowest energy structures. For N-benzylaniline derivatives, the orientation of the two aromatic rings relative to each other is a key conformational feature. Studies on similar molecules, like N-(2,4-dichlorobenzylidene)aniline, have determined the dihedral angles between the aromatic rings through both X-ray crystallography and theoretical calculations. nih.govrsc.org For this related compound, the dihedral angle between the two rings was found to be significant, indicating a non-planar structure. nih.govrsc.org Such computational studies can reveal whether certain conformations are stabilized by intramolecular interactions, such as weak hydrogen bonds. nih.gov

Computational Studies on Reaction Mechanisms and Energy Barriers

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, computational chemists can identify transition states (the highest energy point along the reaction coordinate) and intermediates.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A high energy barrier corresponds to a slow reaction rate, while a low barrier indicates a faster reaction. These calculations can predict the feasibility of a proposed reaction mechanism and help understand substituent effects on reactivity. For example, theoretical studies on the reaction of aniline derivatives with radicals have been used to determine the most likely reaction pathways and calculate rate coefficients, providing insights into atmospheric chemistry and degradation pathways.

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure.

Vibrational Spectroscopy (IR and Raman): By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. asianresassoc.org These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching, C-Cl stretching, C-F stretching, and aromatic ring modes. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized structure, predicted chemical shifts can be obtained. These are often compared with experimental spectra to aid in signal assignment and structural confirmation.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations provide the excitation energies and oscillator strengths for transitions, which correlate to the λ_max values observed in an experimental UV-Vis spectrum.

These theoretical predictions are powerful tools for interpreting experimental data and providing a complete picture of the molecule's properties.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of 2,4-Dichloro-N-(2-fluorobenzyl)aniline, distinct signals are expected for the protons on the two aromatic rings, the methylene (B1212753) bridge, and the amine group. The electron-withdrawing effects of the chlorine and fluorine substituents, along with the anisotropic effects of the aromatic rings, significantly influence the chemical shifts (δ).

The 2,4-dichloroaniline (B164938) ring presents an ABC coupling system. The proton at C6, positioned between the amino group and a chlorine atom, is expected to appear as a doublet. The proton at C3, adjacent to two chlorine atoms, would likely be a doublet, and the C5 proton, flanked by a chlorine and a hydrogen, would appear as a doublet of doublets.

The 2-fluorobenzyl ring protons also exhibit complex splitting. The fluorine atom strongly influences the adjacent protons through space and through bonds, resulting in characteristic couplings. The methylene protons (CH₂) connecting the two rings are expected to appear as a doublet due to coupling with the adjacent N-H proton. The amine proton (NH) typically appears as a broad singlet or a triplet, depending on the solvent and coupling interactions.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic (Dichloroaniline Ring) | 6.5 - 7.3 | m | Complex splitting due to ABC system. |

| Aromatic (Fluorobenzyl Ring) | 7.0 - 7.5 | m | Complex splitting due to fluorine coupling. |

| Methylene (-CH₂-) | ~4.4 | d | Coupled to the N-H proton. |

| Amine (-NH-) | ~4.2 | t or br s | Chemical shift and multiplicity are solvent-dependent. |

Note: This interactive table contains predicted data based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Thirteen distinct signals are expected for this compound, corresponding to its 13 carbon atoms. The chemical shifts are influenced by the electronegativity of the attached substituents (Cl, F, N).

The carbons bonded to chlorine (C2, C4) and fluorine (C2') will show significant downfield shifts. The carbon attached to the nitrogen (C1) will also be deshielded. The methylene carbon of the benzyl (B1604629) group is anticipated around 45-50 ppm. Analysis of spectra from related compounds like 2,4-dichloroaniline provides a reference for the shifts on that portion of the molecule. chemicalbook.com

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-NH) | ~144 |

| C2 (C-Cl) | ~120 |

| C3 | ~129 |

| C4 (C-Cl) | ~123 |

| C5 | ~114 |

| C6 | ~118 |

| Methylene (-CH₂-) | ~48 |

| C1' (C-CH₂) | ~126 (doublet due to C-F coupling) |

| C2' (C-F) | ~160 (large doublet due to C-F coupling) |

| C3' | ~115 (doublet due to C-F coupling) |

| C4' | ~130 (doublet due to C-F coupling) |

| C5' | ~124 (doublet due to C-F coupling) |

| C6' | ~129 (doublet due to C-F coupling) |

Note: This interactive table contains predicted data based on the analysis of structurally similar compounds.

¹⁹F NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. Since fluorine is not naturally abundant in most biological or chemical systems, its presence provides a clean spectroscopic window. In this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the benzyl ring. The chemical shift of this signal provides information about the electronic environment, and its coupling to nearby protons (¹H-¹⁹F coupling) can be observed, confirming its position on the aromatic ring. This technique is particularly powerful for confirming the structure of fluorinated compounds without the need for separation from complex mixtures. rsc.org

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would show correlations between adjacent aromatic protons on both rings and confirm the coupling between the -NH- and -CH₂- protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning each carbon atom by linking it to its known proton. For example, the methylene proton signal at ~4.4 ppm would show a cross-peak with the methylene carbon signal at ~48 ppm. researchgate.netchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is key for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation from the methylene protons to the C1 carbon of the dichloroaniline ring and the C1' and C2' carbons of the fluorobenzyl ring, confirming the N-benzyl linkage. researchgate.netchemicalbook.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Data from similar compounds like 2,4-dichloroaniline serves as a valuable reference for interpreting the spectrum. chemicalbook.com

Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3350 - 3450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| N-H | Bending | 1500 - 1550 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Note: This interactive table contains predicted data based on established correlation charts and data from similar compounds.

The N-H stretching vibration is a key indicator of the secondary amine. The aromatic C=C stretching bands confirm the presence of the benzene (B151609) rings, while the strong absorptions in the lower wavenumber region are characteristic of the C-Cl and C-F bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₃H₁₀Cl₂FN), the molecular ion peak [M]⁺ would be a key feature. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show three peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

The fragmentation pattern would likely involve the cleavage of the bond between the methylene carbon and the nitrogen atom. This would lead to two primary fragmentation pathways:

Formation of the 2-fluorobenzyl cation (C₇H₆F⁺) or the corresponding fluorotropylium ion at m/z 109. This is often a very stable and abundant fragment.

Formation of the 2,4-dichloroaniline radical cation (C₆H₅Cl₂N⁺) at m/z 161.

Further fragmentation of the 2,4-dichloroanilino portion could involve the loss of chlorine atoms. This detailed analysis of the molecular ion and its fragment ions allows for the unambiguous confirmation of the compound's molecular formula and structural features.

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound, providing precise atomic coordinates and insights into the packing of molecules within the crystal lattice. While the specific crystal structure of this compound is not widely reported in publicly available literature, analysis of closely related dichlorinated aniline (B41778) derivatives allows for an informed discussion of the expected structural features and intermolecular interactions.

For instance, the crystal structures of similar Schiff bases derived from dichloroaniline reveal key insights. In a related compound, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the molecule is nearly planar. The crystal structure is stabilized by C—H⋯O hydrogen bonds and significant π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Similarly, in 4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline, the two aromatic rings are twisted with respect to each other, and the crystal structure is stabilized by van der Waals forces and a weak intramolecular C—H···Cl hydrogen bond. nih.gov

Below is a table summarizing typical crystallographic data observed for analogous chlorinated aniline derivatives, which provides a reference for what might be expected for this compound.

| Parameter | Example 1: 4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline nih.gov | Example 2: A 1,2,4-triazolo derivative mdpi.com |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Unit Cell Dimensions | a = 3.9665 Å, b = 27.639 Å, c = 11.4287 Å, β = 99.165° | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.61°, γ = 103.81° |

| Key Intermolecular Interactions | van der Waals forces, weak intramolecular C—H···Cl hydrogen bond | π–π stacking, Br…H, N…H, and C…H contacts |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable tools in synthetic chemistry for monitoring the progress of reactions and assessing the purity of the final product. Techniques such as TLC, HPLC, and GC-MS are routinely employed in the synthesis and analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to qualitatively monitor reaction progress and determine the number of components in a mixture. For the synthesis of substituted anilines, TLC is crucial for observing the consumption of starting materials (e.g., 2,4-dichloroaniline and 2-fluorobenzyl bromide) and the formation of the desired product.

Typical TLC Parameters for Related Aniline Derivatives:

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 on aluminum-backed plates chemrxiv.org |

| Mobile Phase Example | 30% Ethyl Acetate (B1210297) in Cyclohexane (B81311) chemrxiv.org |

| Visualization | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers higher resolution and sensitivity compared to TLC. For aniline derivatives, which can be polar and thermolabile, HPLC is often a preferred method over Gas Chromatography as it typically does not require a derivatization step. thermofisher.com

In a typical reverse-phase HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. HPLC is used to determine the purity of the final product with high accuracy.

General HPLC Conditions for Aniline Derivative Analysis:

| Parameter | Typical Setting |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and acetonitrile/methanol, often with an additive like formic acid d-nb.info |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. While some anilines can be thermolabile, GC-MS can be a suitable method for analyzing this compound, provided that it is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column. thermofisher.com

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. A common column used for this type of analysis is a DB-5MS, which has a low-polarity stationary phase. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.

Illustrative GC-MS Parameters for Chlorinated Organic Compounds:

| Parameter | Typical Setting |

| Column | DB-5MS or similar non-polar capillary column researchgate.net |

| Carrier Gas | Helium with a constant flow rate (e.g., 1.5 mL/min) researchgate.net |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | A temperature ramp, e.g., starting at 50 °C and increasing to 300 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Detector | Quadrupole, operating in full scan or selected ion monitoring (SIM) mode researchgate.net |

Q & A

What are the established synthetic methodologies for 2,4-Dichloro-N-(2-fluorobenzyl)aniline, and how do reaction parameters affect yield and purity?

Level : Basic

Methodological Answer :

The compound is commonly synthesized via multicomponent reactions (MCRs) or stepwise alkylation. Key steps include:

- MCR Approach : Combining 2-fluorobenzylamine, 2,4-dichloroaniline derivatives, and carbonyl sources under acidic or catalytic conditions. Optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or THF) improves regioselectivity .

- Stepwise Alkylation : Reacting 2-fluorobenzyl bromide with 2,4-dichloroaniline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent. Purification via column chromatography (silica gel, hexane/EtOAc) yields >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.